N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-26(2)20(17-11-12-19-16(14-17)8-7-13-27(19)3)15-24-22(28)23(29)25-18-9-5-6-10-21(18)30-4/h5-6,9-12,14,20H,7-8,13,15H2,1-4H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDSHPQSKKMXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3OC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the hydrogenation of quinoline derivatives under high pressure and temperature conditions.
Introduction of the Dimethylamino Group: This step involves the alkylation of the tetrahydroquinoline derivative with dimethylamine in the presence of a suitable catalyst.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the methoxyphenyl group is introduced using a halogenated precursor.
Final Coupling Reaction: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino or methoxyphenyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications and properties of compounds similar to "N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide":
Chemical and Biological Properties
- Structural Features The compound contains a tetrahydroquinoline moiety, a dimethylamino group, and an acetamidophenyl group. These structural components contribute to its biological activity.
- Synthesis Synthesis involves preparing the tetrahydroquinoline ring and introducing dimethylamino and acetamidophenyl groups, often using dimethylamine, acetic anhydride, and catalysts. Purification techniques like chromatography are used.
- Mechanism of Action The dimethylamino group interacts with receptors or enzymes, modulating their activity, while the tetrahydroquinoline ring may contribute to binding affinity and specificity. The acetamidophenyl group can enhance stability and solubility.
Related Compounds and Applications
- N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-methylthiophene-2-sulfonamide This compound is explored for medicinal chemistry applications due to its structural elements that may contribute to biological activity. It falls under the category of sulfonamides, known for antibacterial properties, and contains a tetrahydroquinoline moiety associated with antitumor and antimicrobial effects.
- N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiazol-2-yl)oxalamide This compound has a molecular weight of 387.5 and the molecular formula C19H25N5O2S .
- N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide This compound has a molecular weight of 410.5 g/mol .
Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway
The search results also discuss the Trp-KYN pathway and the roles of its metabolites in various diseases .
- Role in Diseases Abnormal metabolism in the Trp-KYN pathway is linked to neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Key metabolites like kynurenine (KYN) and quinolinic acid (QUIN) are investigated as potential risk factors, biomarkers, or targets for intervention .
- Neuroprotection KYN metabolites, particularly kynurenic acid (KYNA), have neuroprotective properties through modulation of NMDA receptors . KYNA acts as an NMDA receptor antagonist, preventing neurological damage in experimental models of brain disorders .
- Dual Properties of KYN Metabolites KYN metabolites can act as both pro-oxidants and antioxidants, depending on concentration and cellular environment . For example, 3-HAA can generate reactive oxygen species (ROS) but also stabilize antioxidant systems . KYNA, while primarily an NMDA receptor antagonist, can act as an agonist at low concentrations and has inhibitory effects on metabotropic glutamate receptors (mGluRs) .
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydroquinoline moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The ethanediamide backbone and substituent variations in structurally related compounds significantly influence physicochemical properties and biological activity. Below is a detailed comparison:
Structural and Functional Analysis
Key Findings:
Substituent Effects on Bioactivity: The QOD compound () demonstrates antimalarial activity via falcipain inhibition, suggesting that the tetrahydroquinoline-ethanediamide scaffold may interact with protease targets. CAS 921923-94-6 (), with a pyrrolidinyl group instead of dimethylamino, highlights how bulkier substituents might reduce solubility but improve receptor selectivity.
Role of Methoxy vs. Ethoxy Groups :
- The Tinuvin 312 analog () shows that ethoxy groups increase UV stability, whereas the target compound’s methoxy group may balance hydrophilicity and metabolic stability.
Dimethylaminoethyl Side Chains: Compound 1h (), a naphthalimide derivative, utilizes a dimethylaminoethyl group to enhance anticancer activity (IC₅₀ = 14.45 µM). This suggests that the dimethylaminoethyl substituent in the target compound could similarly improve bioavailability or target engagement.
Tetrahydroquinoline Core: Compounds like 6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one () demonstrate the importance of the tetrahydroquinoline scaffold in nNOS inhibition. The target compound’s 1-methyl group may stabilize the conformation for better enzyme interaction.
Biological Activity
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure incorporates a tetrahydroquinoline moiety, a dimethylamino group, and a methoxyphenyl component, which together influence its pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a high degree of complexity with multiple functional groups that may affect its interactions within biological systems. The key structural features include:
- Tetrahydroquinoline ring : Known for its role in various biological activities.
- Dimethylamino group : Enhances solubility and potential receptor interactions.
- Methoxyphenyl group : May contribute to binding affinity and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:
- Receptor Modulation : The dimethylamino group engages in hydrogen bonding and electrostatic interactions with receptors.
- Enzyme Interaction : The tetrahydroquinoline moiety can participate in π-π stacking interactions with enzyme active sites, modulating their activity.
- Stability Enhancement : The methoxyphenyl group contributes to the overall stability and solubility of the compound in biological environments.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest moderate to significant antibacterial properties against various pathogens.
- Cholinesterase Inhibition : Similar compounds have shown inhibitory activity against cholinesterase enzymes, which may relate to neuroprotective effects.
- Potential Anticancer Properties : Investigations into related compounds indicate possible anti-cancer activities through modulation of metabolic pathways associated with tumor growth .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline Moiety : Achieved through hydrogenation of quinoline derivatives.
- Introduction of Dimethylamino Group : Alkylation with dimethylamine under catalytic conditions.
- Attachment of Methoxyphenyl Group : Conducted via nucleophilic substitution using halogenated precursors.
- Final Coupling Reaction : The intermediate products are coupled under controlled conditions to yield the final compound.
Case Studies
Several studies have explored the biological activity of similar compounds:
- A study reported that compounds with tetrahydroquinoline structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Another investigation focused on the cholinesterase inhibitory activity of related compounds, demonstrating IC50 values comparable to known inhibitors like physostigmine .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for this compound, and what reaction conditions maximize yield?
- Answer : Synthesis involves multi-step coupling reactions. Key steps include:
- Tetrahydroquinoline core formation : Achieved via Pictet-Spengler cyclization (e.g., using tryptamine derivatives and carbonyl compounds under acidic conditions, pH 4-5, 60°C, 12 hrs) .
- Amidation : Use activated esters (e.g., HATU/DIPEA in DMF) for the ethanediamide linkage. Maintain a 1:1.2 molar ratio of amine to carboxylic acid derivatives under inert atmosphere to minimize side reactions .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Critical parameters include column temperature (25–30°C) and flow rate (1.0 mL/min) .
Q. Which analytical techniques confirm structural integrity and purity?
- Answer :
- High-resolution mass spectrometry (HRMS) : ESI+ mode with resolving power >30,000 verifies molecular formula .
- Multinuclear NMR : ¹H and ¹³C NMR (e.g., δ 2.2–2.8 ppm for dimethylamino protons; δ 150–160 ppm for methoxyphenyl carbons) .
- HPLC-UV/ELSD : C8 column with 0.1% TFA in mobile phase detects impurities at 254 nm .
Advanced Research Questions
Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR chemical shifts)?
- Answer : Discrepancies may arise from conformational dynamics or solvent effects. Strategies include:
- Variable-temperature NMR (VT-NMR) : Identifies temperature-dependent shift averaging (e.g., –40°C to 80°C) .
- DFT calculations : Compare experimental shifts with B3LYP/6-311+G(d,p)-predicted values, incorporating solvent corrections (e.g., PCM model for DMSO) .
- 2D NOESY : Detects through-space interactions (e.g., between tetrahydroquinoline and methoxyphenyl groups) .
Q. What methodologies address contradictory metabolic stability data across assay conditions?
- Answer :
- Microsomal assays : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration. Monitor depletion via LC-MS/MS, correcting for nonspecific binding with 1% BSA .
- Orthogonal validation : Hepatocyte suspensions or isotope-labeled analogs clarify phase I/II metabolism contributions (e.g., glucuronidation at the methoxyphenyl group) .
Q. Which computational frameworks predict biological target interactions (e.g., kinase inhibition)?
- Answer :
- Molecular docking : AutoDock Vina with flexible receptor residues (binding site ±5 Å) prioritizes poses with ΔG < –8 kcal/mol .
- MD simulations : 50 ns NPT ensemble simulations (AMBER force field) validate binding stability .
Methodological Considerations
- Synthetic Challenges : Steric hindrance at the dimethylamino group requires slow reagent addition (e.g., 0.1 mL/min) to prevent byproduct formation .
- Analytical Pitfalls : Methoxyphenyl degradation under prolonged UV exposure necessitates HPLC method optimization (e.g., shorter run times) .
- Data Interpretation : Always cross-reference computational predictions (e.g., docking scores) with experimental IC50 values to avoid false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
